2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid

Description

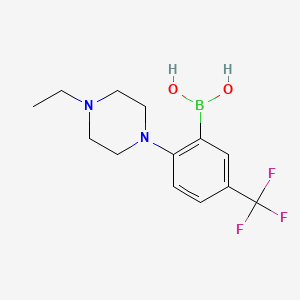

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid (CAS: 1704063-78-4) is a boronic acid derivative featuring a phenyl ring substituted with a trifluoromethyl group at the 5-position and a 4-ethylpiperazine moiety at the 2-position.

Properties

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BF3N2O2/c1-2-18-5-7-19(8-6-18)12-4-3-10(13(15,16)17)9-11(12)14(20)21/h3-4,9,20-21H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMRJNCMJHITAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154262 | |

| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-78-4 | |

| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent to introduce the ethyl group.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling with Phenylboronic Acid: The final step involves coupling the piperazine derivative with phenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Hydrolysis: The boronic acid group is susceptible to hydrolysis, especially under physiological pH conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of 5-trifluoromethyl-2-formylphenylboronic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus . The presence of the trifluoromethyl group enhances the acidity of the boronic acid, which is crucial for its interaction with biological targets .

Mechanism of Action

The mechanism behind the antimicrobial activity of these compounds often involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is essential for protein synthesis, and its inhibition can lead to cell death. Studies have demonstrated that certain boronic acids can form spiroboronates with adenosine monophosphate (AMP), mimicking the action of existing antifungal agents like Tavaborole .

Synthetic Chemistry

Suzuki-Miyaura Coupling Reactions

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid can be utilized as a key reagent in Suzuki-Miyaura coupling reactions, which are fundamental in the synthesis of biaryl compounds. These reactions are widely used in the pharmaceutical industry to create complex organic molecules . The presence of the trifluoromethyl group not only enhances the reactivity but also improves the selectivity of these reactions.

Biological Applications

Targeting Cancer Cells

Recent studies have indicated that boronic acids may selectively target cancer cells due to their ability to bind to specific biomolecules involved in tumor growth and metastasis. The unique structural features of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid allow it to interact with various cellular pathways, potentially leading to new cancer therapies .

Inhibition Studies

In vitro studies have shown that this compound exhibits moderate activity against fungal strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate that it may be more effective than some existing treatments . This positions it as a candidate for further development in antifungal therapies.

-

Case Study 1: Antimicrobial Testing

A study conducted by researchers synthesized various derivatives of boronic acids, including those with trifluoromethyl substitutions. The results indicated that these compounds significantly inhibited the growth of Gram-positive bacteria while displaying low toxicity to human cells . -

Case Study 2: Cancer Cell Targeting

Another investigation focused on the interaction of trifluoromethyl phenylboronic acids with cancer cell lines. The findings suggested a selective binding mechanism that could be exploited for targeted therapy in oncology .

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases and kinases. The trifluoromethyl group enhances the compound’s lipophilicity and stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Chlorinated Phenylboronic Acids

Several chlorinated analogs share structural similarities but differ in substituent placement and functional groups:

Key Insights :

Piperazine-Containing Boronic Acids

| Compound Name | CAS RN | Core Structure | Stability | Applications |

|---|---|---|---|---|

| (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | 1704073-31-3 | Pyrimidine ring | Room temp | Nucleoside analogs |

| (2-((4-(Tert-BOC)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid | 1704063-84-2 | BOC-protected piperazine | Enhanced | Prodrug synthesis |

Key Insights :

- Structural Flexibility : The pyrimidine-based analog (CAS 1704073-31-3) may exhibit altered electronic properties, limiting utility in aryl-aryl couplings compared to the phenyl-based target compound .

- Stability : The tert-BOC protection in CAS 1704063-84-2 improves stability but requires deprotection steps, whereas the target compound’s free piperazine offers direct reactivity .

Boronic Acid Pinacol Esters

| Compound Name | CAS RN | Formulation | Price (5g) | Stability Advantage |

|---|---|---|---|---|

| 4-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester | 1165935-85-2 | Esterified boronic acid | ¥41,000 | Enhanced shelf-life |

Key Insights :

Physicochemical and Application Comparisons

- Lipophilicity : The trifluoromethyl group in all analogs enhances lipophilicity, but the ethylpiperazine in the target compound increases solubility in polar solvents, advantageous for biological assays .

- Synthetic Utility : Chlorinated analogs are preferred for straightforward cross-couplings, while the target compound’s ethylpiperazine may necessitate optimized reaction conditions to preserve the amine group .

- Bioactivity : Piperazine moieties are common in CNS drugs; the target compound’s structure could facilitate blood-brain barrier penetration, unlike chlorinated analogs .

Biological Activity

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a piperazine moiety, both of which are known to influence its interaction with biological targets.

- Molecular Formula : C₁₃H₁₈BF₃N₂O₂

- Molecular Weight : 302.10 g/mol

- CAS Number : 1704063-78-4

Boronic acids, including this compound, are known to interact with various biological molecules, particularly proteins and enzymes. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. The specific compound 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid has shown promise in preclinical studies targeting cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of protein homeostasis within the cell, leading to apoptosis.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways:

- Proteasome Inhibition : It has been shown to bind to the active site of proteasomes, inhibiting their function.

- Carbonic Anhydrase Inhibition : Preliminary studies suggest that it may also inhibit carbonic anhydrases, which play critical roles in pH regulation and fluid balance in tissues.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cells | Growth inhibition | |

| Enzyme inhibition | Proteasome | Inhibition of activity | |

| Enzyme inhibition | Carbonic Anhydrase | Potential inhibition |

Safety and Toxicity

The safety profile of 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenylboronic acid has not been extensively studied. However, like many boronic acids, it may exhibit cytotoxicity at high concentrations. Further toxicological assessments are necessary to establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.